Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Overview
Description
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenoxy group, and a hydroxypropyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenoxy group, and the attachment of the hydroxypropyl chain. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.
Attachment of the Hydroxypropyl Chain: This can be done through alkylation reactions using hydroxypropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the hydroxypropyl chain can influence the compound’s solubility and bioavailability. The piperidine ring may play a role in stabilizing the compound’s structure and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may affect its reactivity and biological activity.
Ethyl 1-[3-(2-methylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride: The presence of a methyl group can influence the compound’s steric properties and interactions with other molecules.
Ethyl 1-[3-(2-hydroxyphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride: The additional hydroxy group can enhance hydrogen bonding and solubility.
These comparisons highlight the unique features of this compound, such as its fluorophenoxy group, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4.ClH/c1-2-22-17(21)13-7-9-19(10-8-13)11-14(20)12-23-16-6-4-3-5-15(16)18;/h3-6,13-14,20H,2,7-12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOFPOZLMNZXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC=C2F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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